molecular formula C21H17BrN2O2S B2608081 N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)furan-2-carboxamide CAS No. 850917-32-7

N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)furan-2-carboxamide

Cat. No.: B2608081
CAS No.: 850917-32-7
M. Wt: 441.34
InChI Key: GSBWZAJSSNUWNJ-UHFFFAOYSA-N
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Description

N-(2-{[2-(4-Bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)furan-2-carboxamide is a hybrid heterocyclic compound featuring a furan-2-carboxamide group linked via a sulfanyl ethyl chain to a 1H-indole core substituted with a 4-bromophenyl moiety. This structure combines pharmacophoric elements such as the indole ring (known for interactions with biological targets), the sulfanyl bridge (which may enhance solubility or binding), and the bromophenyl group (a common bioisostere influencing electronic and steric properties).

Properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O2S/c22-15-9-7-14(8-10-15)19-20(16-4-1-2-5-17(16)24-19)27-13-11-23-21(25)18-6-3-12-26-18/h1-10,12,24H,11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBWZAJSSNUWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.

    Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.

    Thioether Formation: The brominated indole is reacted with a thiol compound to form the thioether linkage.

    Furan-2-carboxamide Formation: The final step involves the reaction of the thioether-indole derivative with furan-2-carboxylic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the furan-2-carboxamide moiety, potentially converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the indole and bromophenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Electrophilic reagents like nitronium tetrafluoroborate (NO₂BF₄) or sulfonyl chlorides (RSO₂Cl) are used under acidic or basic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction of the carboxamide group.

    Functionalized Indoles and Bromophenyl Derivatives: From substitution reactions.

Scientific Research Applications

N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)furan-2-carboxamide has diverse applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biological Studies: It can be used as a probe to study biological pathways involving indole derivatives.

    Material Science: The compound’s electronic properties may be explored for use in organic electronics or as a component in advanced materials.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets due to its ability to form hydrogen bonds and π-π interactions. The bromophenyl group can enhance binding affinity through halogen bonding, while the furan-2-carboxamide moiety may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

N-(4-Bromophenyl)furan-2-carboxamide (Compound 3)

  • Structure : Simplifies the target compound by omitting the indole and sulfanyl ethyl linker. Retains the furan-2-carboxamide and 4-bromophenyl groups.
  • Synthesis : Prepared via Suzuki-Miyaura cross-coupling, a palladium-catalyzed method for biaryl bond formation .
  • Absence of sulfanyl ethyl linker may decrease flexibility and alter pharmacokinetics.
  • Significance : Highlights the role of indole and linker systems in modulating bioactivity.

N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide

  • Structure : Shares the indol-3-yl ethyl backbone but replaces furan-2-carboxamide with a thiazole-4-carboxamide group.
  • Synthesis : Synthesized via mixed anhydride coupling, a method applicable to carboxamide derivatives .
  • Key Differences :
    • Thiazole vs. furan: Thiazole’s sulfur atom may enhance metabolic stability but reduce electron-richness.
    • Acetyl group introduces steric bulk absent in the target compound.

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide

  • Structure : Features a biphenyl-fluorinated propanamide instead of furan-2-carboxamide.
  • Key Differences :
    • Fluorine substitution (electron-withdrawing) vs. bromine (bulky, lipophilic) alters electronic properties.
    • Propanamide linker vs. sulfanyl ethyl chain: Impacts conformational flexibility .
  • Significance : Demonstrates how halogen choice and linker chemistry influence target engagement.

2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(4-Fluorophenyl)acetamide

  • Structure : Contains a sulfanyl-linked triazole-thiophene system and fluorophenyl group.
  • Key Differences :
    • Triazole-thiophene core vs. indole-furan: May confer distinct hydrogen-bonding capabilities.
    • Fluorophenyl vs. bromophenyl: Alters lipophilicity and steric profile .
  • Significance : Illustrates the versatility of sulfanyl linkers in diversifying heterocyclic scaffolds.

Critical Analysis and Research Implications

  • Synthetic Strategies : The target compound’s synthesis may combine methods from analogues, such as Suzuki-Miyaura coupling for aryl halides and mixed anhydride coupling for amide bonds .
  • fluorine’s electron-withdrawing effects . Sulfanyl linkers may improve solubility compared to oxygen-based linkers.
  • Limitations : Bioactivity data for the target compound are absent in the provided evidence, necessitating further pharmacological studies.

Biological Activity

N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant case studies.

The compound has the following key characteristics:

PropertyValue
Molecular Formula C19H19BrN2OS
Molecular Weight 403.34 g/mol
LogP 4.1765
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Polar Surface Area 34.399 Ų

The structure includes an indole moiety, which is known for its diverse biological activities, and a bromophenyl group that may enhance its pharmacological properties.

Antimicrobial Properties

Several studies have investigated the antimicrobial potential of compounds related to this compound. For instance, derivatives with similar indole structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some related compounds ranged from 20 µM to 70 µM against various strains of Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Indole derivatives are frequently explored for their anticancer properties. Research indicates that compounds containing the indole structure can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

A notable study highlighted that certain indole-based compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting that this compound could be a candidate for further investigation in cancer therapy .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity: The presence of the sulfanyl group may interact with thiol groups in enzymes, leading to inhibition.
  • DNA Interaction: Indole derivatives often intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Cell Signaling Pathways: The compound may influence pathways such as apoptosis and cell cycle regulation, contributing to its anticancer effects.

Case Studies

  • Antibacterial Efficacy Study:
    A study published in MDPI evaluated the antibacterial efficacy of various indole derivatives, including those with similar structures to this compound. The results indicated that these compounds had significant activity against multi-drug resistant strains of bacteria, with MIC values lower than traditional antibiotics .
  • Cytotoxicity Assessment:
    Another research effort focused on assessing the cytotoxicity of indole-based compounds on human cancer cell lines. The findings revealed that certain derivatives displayed selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)furan-2-carboxamide?

  • Methodology : The synthesis involves multi-step reactions. First, prepare the indole core via Fischer indole synthesis using 4-bromophenylhydrazine and a ketone. Next, introduce the sulfanyl group via nucleophilic substitution with 2-mercaptoethanol. Finally, couple the intermediate with furan-2-carboxamide using carbodiimide-based coupling agents (e.g., EDC/HOBt). Optimize reaction conditions (e.g., acetonitrile as solvent, reflux) to improve yield and purity .
  • Key Considerations : Monitor intermediates via TLC/HPLC. Use inert atmosphere to prevent oxidation of the thioether group.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Target ≥95% purity.
  • Structural Confirmation :
  • FT-IR : Identify amide C=O (~1670 cm⁻¹), indole N-H (~3310 cm⁻¹), and aromatic C-H stretches (~3100 cm⁻¹) .
  • NMR : ¹H NMR should show indole NH (δ ~10.5 ppm), furan protons (δ ~6.5–7.5 ppm), and sulfanyl ethyl protons (δ ~2.8–3.5 ppm). ¹³C NMR confirms carbonyl carbons (δ ~160–170 ppm) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peak matching the exact mass (e.g., [M+H]⁺).

Q. What preliminary assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinases).
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Solubility : Perform kinetic solubility tests in PBS/DMSO to guide in vivo studies.

Advanced Research Questions

Q. How can computational modeling elucidate its binding mode to biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., EGFR kinase). Parameterize the sulfanyl and bromophenyl groups for accurate van der Waals interactions.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds between the amide group and active-site residues .
  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity against related targets.

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration).
  • Impurity Analysis : Use LC-MS to identify trace byproducts (e.g., oxidized sulfanyl groups) that may affect bioactivity.
  • Target Selectivity Profiling : Screen against a panel of 50+ kinases/enzymes to confirm specificity (e.g., Eurofins Panlabs panel) .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

  • Methodology :

  • Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS. Modify metabolically labile sites (e.g., replace furan with thiophene if oxidation is observed).
  • Prodrug Design : Introduce ester groups at the ethylsulfanyl chain to enhance oral bioavailability.
  • Caco-2 Permeability : Assess intestinal absorption using monolayer permeability assays .

Q. How does the sulfanyl linker influence the compound’s conformational flexibility?

  • Methodology :

  • X-ray Crystallography : Co-crystallize with a target protein to resolve the ligand’s bound conformation. Compare with DFT-optimized gas-phase structures .
  • NMR Relaxation Studies : Measure T₁/T₂ relaxation times to assess rotational freedom of the ethylsulfanyl group in solution .

Methodological Notes

  • Synthetic Optimization : Replace traditional batch reactors with flow chemistry for scale-up (residence time ~30 min, 60°C) to enhance reproducibility .
  • Data Contradiction Analysis : Cross-validate conflicting cytotoxicity results using 3D tumor spheroid models instead of monolayer cultures.
  • Advanced Characterization : Use synchrotron-based XRD for high-resolution crystallography of polymorphic forms .

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